molecular formula C17H13BrN4O4S2 B4735500 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE

Cat. No.: B4735500
M. Wt: 481.3 g/mol
InChI Key: VQVAAPMMJIWOGB-UHFFFAOYSA-N
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Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, benzothiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used include brominating agents, sulfonyl chlorides, and coupling catalysts. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE: Shares the pyrazole and furan moieties but lacks the benzothiazole and methanesulfonyl groups.

    1-[2-(1-METHYL-1H-PYRAZOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-6-YL]-3-(PYRIDIN-4-YLMETHYL)UREA: Contains a pyrazole ring but differs in the overall structure and functional groups.

Uniqueness

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O4S2/c1-28(24,25)12-3-4-13-15(6-12)27-17(20-13)21-16(23)14-5-2-11(26-14)9-22-8-10(18)7-19-22/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVAAPMMJIWOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE

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